molecular formula C14H17N3O2 B15106513 4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

Cat. No.: B15106513
M. Wt: 259.30 g/mol
InChI Key: PKUTZAOQZQMQMJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide is a compound that features an imidazole ring, a benzamide group, and an ethoxy substituent. Imidazole-containing compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety differentiates it from other imidazole-containing compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C14H17N3O2/c1-2-19-13-5-3-11(4-6-13)14(18)16-8-7-12-9-15-10-17-12/h3-6,9-10H,2,7-8H2,1H3,(H,15,17)(H,16,18)

InChI Key

PKUTZAOQZQMQMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CN=CN2

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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